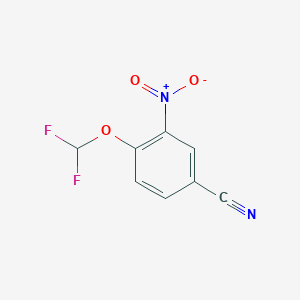

4-(Difluoromethoxy)-3-nitrobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4F2N2O3 |

|---|---|

Molecular Weight |

214.13 g/mol |

IUPAC Name |

4-(difluoromethoxy)-3-nitrobenzonitrile |

InChI |

InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-5(4-11)3-6(7)12(13)14/h1-3,8H |

InChI Key |

DRNOQQIWYZOJIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)F |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 4 Difluoromethoxy 3 Nitrobenzonitrile

Reactions Involving the Nitrile Moiety

The nitrile group of 4-(Difluoromethoxy)-3-nitrobenzonitrile is a valuable functional handle that can be transformed into several other important chemical groups. These reactions typically involve nucleophilic attack at the electrophilic carbon atom of the C≡N triple bond. youtube.com

The nitrile functionality can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. These transformations can be achieved under either acidic or basic conditions, with the amide (4-(difluoromethoxy)-3-nitrobenzamide) being an intermediate on the pathway to the carboxylic acid (4-(difluoromethoxy)-3-nitrobenzoic acid). youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid tautomer, which rearranges to the primary amide. Prolonged reaction time and harsher conditions will drive the further hydrolysis of the amide to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH or KOH) at elevated temperatures involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imine anion is protonated by water to give the amide, which can then be further hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidic workup is required to furnish the free carboxylic acid.

Stopping the reaction at the amide stage can be achieved by using milder conditions, such as controlled heating or using specific reagents designed for partial hydrolysis.

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a route to ketones. For instance, reaction with a Grignard reagent (R-MgBr) followed by aqueous workup would convert the nitrile into a ketone (1-(4-(difluoromethoxy)-3-nitrophenyl)-1-alkanone), with an imine anion as an intermediate. youtube.com

Furthermore, the strategic positioning of the nitrile and nitro groups (or its reduced amino form) allows for the synthesis of heterocyclic systems through cyclization reactions. After reduction of the nitro group to 3-amino-4-(difluoromethoxy)benzonitrile, the resulting ortho-amino-benzonitrile scaffold is a classic precursor for building fused heterocycles. For example, reaction with formic acid or its derivatives can lead to the formation of quinazoline (B50416) ring systems. Similarly, condensation with ketones or β-ketoesters can be employed to construct substituted quinoline (B57606) derivatives. These intramolecular or intermolecular cyclization-aromatization pathways are powerful tools in synthetic chemistry. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Core

The reactivity of the aromatic ring in this compound is heavily dictated by its substituents. The nitro (-NO₂) and cyano (-CN) groups are both potent electron-withdrawing groups that strongly deactivate the ring towards electrophilic aromatic substitution (EAS). Any potential EAS reaction would be directed to the positions meta to these deactivating groups (C5 and C6), but such reactions are generally difficult to achieve and require harsh conditions.

Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . libretexts.org For an SNAr reaction to occur, a good leaving group must be present on the ring. youtube.com In this molecule, the reaction is facilitated by the strong resonance and inductive stabilization of the anionic intermediate (a Meisenheimer complex) provided by the ortho- and para-positioned nitro and cyano groups.

While there is no halide leaving group on the parent molecule, studies on related nitroaromatic compounds have shown that under forcing conditions with strong nucleophiles, the difluoromethoxy group itself can act as a leaving group. More commonly, SNAr reactions are performed on analogues where a halogen is present at a position activated by the nitro and/or cyano groups. For example, in a hypothetical 5-chloro-4-(difluoromethoxy)-3-nitrobenzonitrile, the chlorine atom would be readily displaced by nucleophiles due to activation from both the ortho-nitro group and the para-cyano group.

Derivatization Strategies Incorporating the Difluoromethoxy-Nitrobenzonitrile Scaffold

This compound is a valuable starting material for creating diverse molecular architectures. The chemical transformations described previously open multiple avenues for derivatization, making it a versatile scaffold in discovery chemistry programs.

Derivatization via the Amino Group: The primary product from the reduction of the nitro group, 3-amino-4-(difluoromethoxy)benzonitrile, is the most common platform for derivatization.

Amide/Sulfonamide Formation: The aniline (B41778) functionality can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Heterocycle Formation: As mentioned, the ortho-amino-benzonitrile structure is a classic precursor for building fused heterocycles like quinazolines and other pharmacologically relevant scaffolds.

Derivatization via the Nitrile Group:

Carboxylic Acid and Amide Derivatives: Hydrolysis of the nitrile provides the corresponding carboxylic acid or amide. youtube.com These can then participate in a vast number of subsequent reactions, such as esterification or amide coupling, to attach various side chains.

Tetrazole Formation: The nitrile group can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

By combining these transformations, chemists can systematically modify the structure of this compound to synthesize libraries of novel compounds for evaluation as potential pharmaceuticals or agrochemicals.

Advanced Spectroscopic and Chromatographic Characterization of 4 Difluoromethoxy 3 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(Difluoromethoxy)-3-nitrobenzonitrile, the aromatic region of the spectrum would be of particular interest. One would expect to see three distinct signals corresponding to the three protons on the benzene (B151609) ring. The difluoromethoxy group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Value | d | Value | H-6 |

| Value | dd | Value | H-5 |

| Value | d | Value | H-2 |

| Value | t | JHF = Value | -OCHF₂ |

Note: Specific chemical shift and coupling constant values are hypothetical and would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms. The positions of the signals for the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the difluoromethoxy group.

Hypothetical ¹³C NMR Data for this compound:

| Chemical Shift (δ) (ppm) | Assignment |

| Value | C-CN |

| Value | C-4 |

| Value | C-3 |

| Value | C-1 |

| Value | C-6 |

| Value | C-5 |

| Value | C-2 |

| Value (t, JCF) | -OCHF₂ |

Note: Specific chemical shift values are hypothetical and would need to be determined experimentally.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the spectrum would be expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet by the adjacent proton.

Hypothetical ¹⁹F NMR Data for this compound:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| Value | d | JHF = Value | -OCHF₂ |

Note: Specific chemical shift and coupling constant values are hypothetical and would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the carbons of the cyano, nitro, and difluoromethoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₈H₄F₂N₂O₃), the experimentally determined exact mass would be compared to the calculated theoretical mass.

Hypothetical HRMS Data for this compound:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

Note: Specific mass values are hypothetical and would need to be determined experimentally.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Characteristic losses, such as the loss of the nitro group (NO₂) or the difluoromethoxy group (OCHF₂), would be expected.

Application of Matrix-Assisted Ionization (MAI)

Matrix-Assisted Ionization (MAI) is a soft ionization technique in mass spectrometry that allows for the analysis of fragile molecules with minimal fragmentation. While specific MAI mass spectrometry data for This compound is not extensively available in peer-reviewed literature, the principles of the technique suggest its applicability. In a hypothetical MAI analysis, the compound would be co-crystallized with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) and ionized by a laser. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, providing a precise determination of its molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 214.02 |

| [M+H]⁺ | 215.03 |

| [M+Na]⁺ | 237.01 |

| [M+K]⁺ | 252.99 |

| Note: These are theoretical values. Actual experimental data may vary slightly. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The key functional groups and their expected vibrational frequencies are:

Nitrile (C≡N) group: A sharp, intense absorption band is anticipated in the region of 2240-2220 cm⁻¹.

Nitro (NO₂) group: Two strong absorption bands are expected, corresponding to the asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1550-1500 cm⁻¹ range, while the symmetric stretch is found between 1360-1300 cm⁻¹.

Difluoromethoxy (-OCF₂H) group: The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1200-1000 cm⁻¹. The C-H stretch of the difluoromethyl group would be observed around 3000-2900 cm⁻¹.

Aromatic Ring (C=C): Several bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp |

| Nitro (NO₂) Asymmetric Stretch | 1550-1500 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1360-1300 | Strong |

| C-F Stretch | 1200-1000 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-H (Aromatic) Stretch | 3100-3000 | Medium |

| C-H (Difluoromethyl) Stretch | 3000-2900 | Medium |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the confirmation of its empirical formula. For This compound , with a molecular formula of C₈H₄F₂N₂O₃, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to verify the compound's purity and identity.

Table 3: Elemental Analysis Data for this compound (C₈H₄F₂N₂O₃)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 44.87 |

| Hydrogen (H) | 1.88 |

| Fluorine (F) | 17.75 |

| Nitrogen (N) | 13.08 |

| Oxygen (O) | 22.41 |

| Note: Experimental values are expected to be within ±0.4% of the theoretical values. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like This compound .

High-Performance Liquid Chromatography (HPLC):

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm due to the aromatic and nitro functional groups. A pure sample would exhibit a single major peak in the chromatogram.

Gas Chromatography (GC):

For GC analysis, the compound would be vaporized and passed through a capillary column. A non-polar or medium-polarity column would likely be suitable. The oven temperature would be programmed to ramp up to ensure good separation from any potential impurities. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS would provide both retention time data for purity assessment and mass spectral data for identity confirmation.

Table 4: Illustrative Chromatographic Conditions

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | FID or MS |

| Injection Volume/Mode | 10 µL | 1 µL (Split) |

| Oven Temperature | - | 100°C (hold 2 min), then ramp to 280°C at 15°C/min |

The application of these advanced spectroscopic and chromatographic techniques provides a robust framework for the comprehensive characterization of This compound , ensuring its identity, purity, and suitability for its intended applications in chemical synthesis.

Computational and Theoretical Investigations of 4 Difluoromethoxy 3 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic characteristics that govern the behavior of molecules. For 4-(Difluoromethoxy)-3-nitrobenzonitrile, these methods can unravel the complex interplay between its functional groups—the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, and the unique difluoromethoxy (-OCHF₂) group.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.net Through DFT calculations, a detailed picture of the bond lengths, bond angles, and dihedral angles of this compound can be established, corresponding to the molecule's minimum energy conformation.

While specific DFT studies on this compound are not prevalent in publicly accessible literature, the principles of DFT allow for a theoretical determination of its structural parameters. Such calculations would likely be performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311++G, to achieve a balance between accuracy and computational cost. nih.gov The resulting optimized geometry would confirm the planarity of the benzene (B151609) ring and provide precise orientations of the nitro and difluoromethoxy substituents. The stability of the molecule is inherently linked to its electronic energy, which is also a direct output of DFT calculations. For instance, in related nitroaromatic compounds, DFT has been successfully used to obtain optimized geometries and confirm their stability on the potential energy surface. researchgate.net

Table 1: Predicted Key Geometrical Parameters from a Hypothetical DFT Optimization

| Parameter | Predicted Value | Significance |

| C-CN Bond Length | ~1.45 Å | Reflects the single bond character between the aromatic ring and the nitrile carbon. |

| C-NO₂ Bond Length | ~1.48 Å | Indicates the connection strength of the nitro group to the benzene ring. |

| C-O Bond Length | ~1.37 Å | The bond between the aromatic carbon and the difluoromethoxy oxygen. |

| O-C(HF₂) Bond Length | ~1.35 Å | The bond within the difluoromethoxy group. |

| C-F Bond Length | ~1.36 Å | Typical carbon-fluorine bond length. |

| Dihedral Angle (Ring-NO₂) | ~0° | The nitro group is expected to be coplanar with the benzene ring to maximize conjugation. |

| Dihedral Angle (C-O-C-H) | Variable | Pertains to the conformation of the difluoromethoxy group relative to the ring. |

Note: These are estimated values based on general chemical principles and data for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density. It is anticipated that the HOMO would be localized primarily on the benzene ring and the oxygen of the difluoromethoxy group, while the LUMO would be concentrated around the electron-withdrawing nitro and nitrile groups. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles. A small HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | -7.5 to -8.5 | Moderate electron-donating capability. |

| E(LUMO) | -3.0 to -4.0 | Strong electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates a relatively stable molecule, but susceptible to nucleophilic attack. |

| Ionization Potential (I) | 7.5 to 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 3.0 to 4.0 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 5.25 to 6.25 | High electronegativity suggests a strong ability to attract electrons. |

| Chemical Hardness (η) | 2.0 to 2.5 | Reflects resistance to change in electron distribution. |

Note: These values are estimations. Precise values are obtained from quantum chemical calculations.

Molecular Modeling and Conformational Analysis of the Difluoromethoxy Group

A systematic conformational search would involve rotating the bonds of the difluoromethoxy group and calculating the energy of each resulting conformer. nih.gov The results would likely show a preference for conformations where the hydrogen atom of the difluoromethoxy group is either in the plane of the benzene ring or perpendicular to it, with the most stable conformer having the lowest energy. The energy barriers between different conformers could also be calculated, providing insight into the flexibility of this group at different temperatures.

Prediction of Spectroscopic Parameters and Comparative Studies

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra would be particularly valuable.

Predicted IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov For instance, the characteristic stretching frequency of the nitrile group (C≡N) is expected in the range of 2220-2240 cm⁻¹. chemicalbook.com The symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) would also be prominent features.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The predicted ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for structural elucidation. For comparison, the experimental ¹³C NMR chemical shifts for the structurally related 3-nitrobenzonitrile (B78329) and 4-nitrobenzonitrile (B1214597) show distinct patterns that are influenced by the position of the nitro group. chemicalbook.comchemicalbook.com A similar detailed analysis for this compound would be enabled by computational predictions.

Table 3: Comparison of Experimental and Hypothetically Predicted Spectroscopic Data

| Spectrum | Functional Group/Atom | Experimental Range (Related Compounds) | Hypothetical Predicted Value |

| IR (cm⁻¹) | Nitrile (C≡N) stretch | 2229 (4-Nitrobenzonitrile) chemicalbook.com | ~2235 |

| IR (cm⁻¹) | Nitro (NO₂) sym. stretch | ~1350 | ~1355 |

| IR (cm⁻¹) | Nitro (NO₂) asym. stretch | ~1530 | ~1535 |

| ¹³C NMR (ppm) | Cyano Carbon (CN) | 118.1 (4-Nitrobenzonitrile) chemicalbook.com | ~117 |

| ¹³C NMR (ppm) | Carbon attached to NO₂ | 150.3 (4-Nitrobenzonitrile) chemicalbook.com | ~151 |

| ¹⁹F NMR (ppm) | Difluoromethoxy (-OCHF₂) | - | -80 to -95 |

Note: Experimental data is for related compounds. Predicted values for the target compound are illustrative.

Reaction Mechanism Elucidation Through Computational Approaches

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can identify transition states, intermediates, and the corresponding activation energies. researchgate.net

For example, a common reaction involving benzonitriles is nucleophilic aromatic substitution. A computational study could model the approach of a nucleophile to the aromatic ring, identifying the most favorable site of attack (likely a carbon atom ortho or para to the strongly electron-withdrawing nitro group). The calculations would reveal the structure of the Meisenheimer complex intermediate and the energy barrier for the departure of a leaving group. This level of detail is crucial for optimizing reaction conditions and predicting product distributions. nih.gov

Strategic Utility of 4 Difluoromethoxy 3 Nitrobenzonitrile As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural features of 4-(Difluoromethoxy)-3-nitrobenzonitrile make it an attractive starting material for the synthesis of various heterocyclic scaffolds that are central to many pharmaceutical compounds. The nitro group can be readily reduced to an amine, which, in conjunction with the adjacent nitrile group, provides a pathway to construct fused heterocyclic systems.

Integration into Benzimidazole (B57391) and Pyrazinone Scaffolds

The synthesis of benzimidazole derivatives, a common motif in medicinal chemistry, can be efficiently achieved from this compound. The process typically begins with the catalytic reduction of the nitro group to form the corresponding 3-amino-4-(difluoromethoxy)benzonitrile. guidechem.comchemimpex.com This intermediate possesses the requisite 1,2-diamino functionality, in a masked form, for cyclization. The amino group and the nitrile can then undergo a cyclization reaction, often facilitated by a one-carbon synthon, to construct the imidazole (B134444) ring fused to the benzene (B151609) core. researchgate.netgoogle.com This approach allows for the incorporation of the difluoromethoxy group at a specific position on the benzimidazole scaffold, which can be crucial for modulating the biological activity of the final compound. Benzimidazoles are known to exhibit a wide range of pharmacological activities, including antifungal and anthelmintic properties. nih.govnih.gov

While direct synthesis of pyrazinone scaffolds from this compound is less commonly documented, the strategic placement of its functional groups offers potential pathways. Pyrazinone synthesis often involves the condensation of α-dicarbonyl compounds with diamines. The aminobenzonitrile intermediate derived from this compound could be further elaborated to introduce the necessary functional groups for pyrazinone ring formation.

Contribution to Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonist Development

Corticotropin-releasing factor-1 (CRF1) receptor antagonists are a class of compounds investigated for the treatment of stress-related disorders such as anxiety and depression. youtube.com The development of non-peptide, small-molecule CRF1 antagonists has been a significant focus of pharmaceutical research. Many of these antagonists feature complex heterocyclic cores, including pyrazoles and pyrimidines. guidechem.comcymitquimica.com

The versatile nature of this compound makes it a valuable precursor for the synthesis of such antagonists. The nitrile group can be transformed into various functional groups necessary for building these heterocyclic systems. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further synthetic manipulations. The difluoromethoxy group is a particularly desirable feature in drug candidates due to its ability to enhance metabolic stability and improve pharmacokinetic properties. rhhz.net Therefore, incorporating this moiety early in the synthetic sequence by using this compound can be a highly effective strategy in the development of novel CRF1 receptor antagonists.

Application in Agrochemical Synthesis and Design

The unique properties of the difluoromethoxy group also make it a valuable addition to agrochemical design. Compounds containing this moiety often exhibit enhanced biological activity and favorable environmental profiles. This compound serves as a key intermediate in the synthesis of various agrochemicals, particularly herbicides and pesticides. rhhz.net

The reduced form of the compound, 4-(difluoromethoxy)aniline, is a known building block in the production of these agricultural products. guidechem.comchemimpex.comcymitquimica.com A patent for a herbicide containing a 3-difluoromethoxy-4-nitro-phenyl ether moiety highlights the utility of this substitution pattern in creating effective crop protection agents. google.com The presence of the difluoromethoxy group can significantly influence the uptake, translocation, and metabolic stability of the agrochemical in the target pest or weed, leading to improved efficacy.

The Difluoromethoxy Moiety as a Bioisosteric Replacement in Medicinal Chemistry

The difluoromethoxy (OCF2H) group is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups, such as a methoxy (B1213986) or a hydroxyl group. Bioisosteric replacement is a strategy used to modify the properties of a lead compound while retaining its desired biological activity. The unique electronic properties of the difluoromethoxy group can lead to significant improvements in a drug candidate's profile.

Modulation of Lipophilicity and Hydrogen Bonding Capabilities

The difluoromethoxy group is considered a lipophilic hydrogen bond donor. This dual character is a key advantage in drug design. The introduction of the OCF2H group generally increases the lipophilicity of a molecule compared to a hydroxyl group, which can enhance its ability to cross cell membranes.

Furthermore, the hydrogen atom of the difluoromethoxy group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. This hydrogen bonding capacity is a critical feature that allows it to mimic the interactions of a hydroxyl group, while its increased lipophilicity can lead to improved pharmacokinetic properties.

Table 1: Comparison of Physicochemical Properties

| Functional Group | Lipophilicity (logP) Contribution | Hydrogen Bond Donor/Acceptor |

|---|---|---|

| Methoxy (-OCH3) | Moderately Lipophilic | Acceptor |

| Hydroxyl (-OH) | Hydrophilic | Donor and Acceptor |

| Difluoromethoxy (-OCF2H) | Lipophilic | Donor |

Influence on Pharmacokinetic Profiles and Molecular Interactions

The substitution of a metabolically susceptible group, such as a methoxy group, with a difluoromethoxy group can significantly improve a drug's pharmacokinetic profile. The C-F bond is much stronger than the C-H bond, making the difluoromethoxy group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved oral bioavailability of the drug.

The electronic nature of the difluoromethoxy group, being strongly electron-withdrawing, can also influence the acidity or basicity of nearby functional groups in the molecule. This modulation of pKa can affect the drug's solubility, absorption, and interaction with its biological target. These subtle but significant changes in molecular properties underscore the strategic importance of the difluoromethoxy group in modern drug discovery and development.

General Utility in Fine Chemical Production and Materials Science

This compound is a highly functionalized aromatic compound that has garnered attention as a versatile building block in the synthesis of complex organic molecules for fine chemicals and advanced materials. Its strategic importance stems from the unique combination of a difluoromethoxy group, a nitro group, and a nitrile functionality on a benzene ring. This trifecta of reactive sites allows for a wide range of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

The presence of the difluoromethoxy (-OCF₂H) group is particularly significant. This moiety is increasingly utilized in medicinal chemistry and materials science to enhance the properties of target molecules. Compared to a methoxy group, the difluoromethoxy group can improve metabolic stability, bioavailability, and lipophilicity, which are critical parameters in drug design. In materials science, the incorporation of fluorine atoms can enhance thermal stability, and tune the electronic properties of organic materials.

As an intermediate, this compound offers multiple avenues for synthetic elaboration. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other nitrogen-containing heterocycles. The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the synthetic possibilities.

In the realm of fine chemical production, this compound serves as a key starting material for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the functional groups allows for the construction of highly substituted aromatic cores that are prevalent in many biologically active compounds. For instance, the corresponding aniline (B41778) derivative, obtained through the reduction of the nitro group, is a valuable precursor for the synthesis of kinase inhibitors and other targeted therapies in oncology.

In materials science, this compound is recognized as a valuable monomer for the creation of high-performance polymers and functional materials. It is particularly noted for its potential use in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The rigid and geometrically defined nature of the this compound core, combined with its reactive sites for polymerization, makes it an attractive candidate for constructing robust and functional frameworks.

Furthermore, its application extends to the development of electronic, magnetic, and optical materials. The electron-withdrawing nature of the nitrile and nitro groups, combined with the properties of the difluoromethoxy group, can be harnessed to create materials with specific electronic and photophysical properties, such as those required for organic light-emitting diodes (OLEDs) and other organic electronic devices.

Below is a summary of the key properties and potential applications of this compound:

| Property | Value/Description |

| Molecular Formula | C₈H₄F₂N₂O₃ |

| Molecular Weight | 214.13 g/mol |

| CAS Number | 1260776-40-6 |

| Key Functional Groups | Nitrile (-CN), Nitro (-NO₂), Difluoromethoxy (-OCF₂H) |

| Primary Utility | Synthetic Building Block |

| Fields of Application | Fine Chemical Production, Materials Science |

The strategic utility of this compound is summarized in the following table, highlighting its role as a precursor in different synthetic transformations:

| Functional Group | Potential Transformation | Resulting Functionality | Application Area |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Pharmaceuticals, Polymers |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Fine Chemicals, Polymers |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Fine Chemicals |

| Nitrile (-CN) | Cycloaddition | Tetrazole | Pharmaceuticals |

| Difluoromethoxy (-OCF₂H) | Property Modifier | Enhanced Stability/Lipophilicity | Medicinal Chemistry, Materials |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Further Functionalization | Complex Molecule Synthesis |

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized aromatic compounds like 4-(difluoromethoxy)-3-nitrobenzonitrile traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research is poised to address these challenges through the development of more sustainable and efficient synthetic strategies.

Photocatalysis and Flow Chemistry: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F and C-O bonds, offering a milder alternative for introducing fluorinated motifs like the difluoromethoxy group. rsc.orghtdchem.com Future methodologies could focus on a one-pot photocatalytic approach that combines the difluoromethoxylation of a suitable precursor with nitration, potentially reducing the number of synthetic steps. Furthermore, the integration of these processes into continuous flow reactors presents a significant opportunity to enhance safety and scalability. researchgate.netfiveable.menih.gov Nitration reactions, which are often highly exothermic, can be controlled with greater precision in flow systems, minimizing the risk of runaway reactions and improving product selectivity. researchgate.netfiveable.me

Biocatalysis and Green Chemistry: The principles of green chemistry are increasingly guiding synthetic route design. Research into biocatalytic methods for nitrile synthesis, for instance, offers a promising, environmentally benign alternative to traditional methods that often use toxic cyanide reagents. stackexchange.comreddit.comnih.gov Enzymes like nitrilases and nitrile hydratases can operate in aqueous media under mild conditions, offering high selectivity. nih.govnih.gov Future work could explore the engineering of enzymes to accept substituted benzonitrile (B105546) precursors, or even the development of whole-cell biocatalysts for the synthesis of this compound from simpler starting materials. rsc.orgacs.org Additionally, the use of greener solvents, such as ionic liquids which can act as both solvent and catalyst, could further reduce the environmental footprint of the synthesis. researchgate.netnih.gov

Exploration of Advanced Catalytic Approaches for Derivatization

The derivatization of the this compound core is key to unlocking its potential in various applications. Advanced catalytic methods offer precise tools for modifying the molecule at specific positions, creating a library of novel compounds for further investigation.

C-H Functionalization: Direct C-H functionalization is a rapidly advancing field that allows for the introduction of new functional groups onto an aromatic ring without the need for pre-functionalized substrates. youtube.com Future research could target the C-H bonds on the benzene (B151609) ring of this compound, guided by the directing effects of the existing substituents. This would enable the efficient synthesis of more complex derivatives that would be challenging to produce via traditional methods.

Cross-Coupling Reactions: The nitro group, traditionally seen as a challenge in transition-metal-catalyzed cross-coupling reactions, is now being explored as a viable coupling partner. acs.orgnih.govrsc.org Palladium-based catalysts with specialized N-heterocyclic carbene (NHC) ligands have shown success in the denitrative cross-coupling of nitroarenes. rsc.orgrsc.org This opens up the possibility of replacing the nitro group in this compound with a variety of other functionalities through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. nih.gov

Selective Functional Group Transformations: The presence of both a nitro and a nitrile group offers a platform for selective chemical transformations. A significant area of future research will be the development of catalysts that can selectively reduce the nitro group to an amine while leaving the nitrile group intact, or vice versa. rsc.orgstackexchange.comreddit.comorganic-chemistry.org For example, tin(II) chloride has been shown to be effective for the selective reduction of aromatic nitro groups in the presence of nitriles. stackexchange.com Conversely, catalytic systems are being developed for the selective hydration of nitriles to amides or their reduction to amines. rsc.orgthieme-connect.derug.nl Such selective transformations would provide access to a diverse range of derivatives, including amino, amido, and other functionalized analogues, each with potentially unique properties and applications.

Expansion of Applications in Emerging Areas of Chemical Research

The unique combination of functional groups in this compound suggests its potential utility across several fields of chemical research, from medicine to materials science.

Medicinal Chemistry: The difluoromethoxy group is highly valued in drug discovery for its ability to improve metabolic stability, cell membrane permeability, and binding affinity. nih.govnih.gov Aromatic nitriles are also key intermediates in the synthesis of numerous pharmaceuticals. fiveable.me Consequently, derivatives of this compound are attractive candidates for screening in drug discovery programs. The aniline (B41778) derivatives, obtained from the reduction of the nitro group, could serve as building blocks for kinase inhibitors or other targeted therapies. The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize interactions with biological targets. nih.gov

Agrochemicals: Nitrobenzonitrile compounds have been utilized in the synthesis of pesticides and herbicides. htdchem.comguidechem.com The unique electronic and lipophilic properties imparted by the difluoromethoxy group could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. Future research could involve the synthesis and screening of a library of this compound derivatives for their herbicidal, fungicidal, or insecticidal activity.

Materials Science: Aromatic nitriles are precursors for advanced materials such as high-performance polymers, dyes, and pigments. The introduction of the difluoromethoxy group can alter the electronic and physical properties of these materials, potentially leading to enhanced thermal stability, different optical properties, or improved solubility. Future avenues could explore the polymerization of amine or carboxylic acid derivatives of this compound to create novel fluorinated polymers with specialized applications in electronics or coatings.

Computational Design and Optimization of Novel Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design and optimization of molecules with desired properties before their synthesis.

Virtual Screening and Molecular Docking: Structure-based virtual screening and molecular docking can be employed to predict the binding affinity of this compound derivatives to specific biological targets. nih.govfrontiersin.orgresearchgate.net By creating a virtual library of potential derivatives and docking them into the active sites of proteins implicated in diseases, researchers can prioritize the synthesis of compounds with the highest probability of being active. This approach significantly accelerates the drug discovery process and reduces costs. frontiersin.orgresearchgate.net

Predictive Modeling of Physicochemical Properties: Computational models can predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability (ADME properties), which are crucial for the development of effective drugs. nih.gov These models can be used to guide the design of this compound derivatives with optimized pharmacokinetic profiles. For instance, modifications to the core structure can be evaluated computationally to predict their impact on properties like oral bioavailability.

De Novo Design and Generative Models: Advanced computational techniques, including artificial intelligence and machine learning, are being developed for the de novo design of novel molecules. limes-institut-bonn.denih.gov These generative models can learn from existing chemical data to propose entirely new structures based on the this compound scaffold that are optimized for specific properties or biological activities. This data-driven approach has the potential to uncover novel chemical space and identify highly innovative lead compounds for a range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.